molecular formula C2H6O3Y B12321859 Acetic acid, yttrium(3+) salt, monohydrate (9CI)

Acetic acid, yttrium(3+) salt, monohydrate (9CI)

Cat. No.: B12321859
M. Wt: 166.97 g/mol
InChI Key: OWFYYGFAEVBVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C2H6O3Y

Molecular Weight

166.97 g/mol

IUPAC Name

acetic acid;yttrium;hydrate

InChI

InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2;

InChI Key

OWFYYGFAEVBVPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.O.[Y]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

  • Molar ratio : 1:3.9 (Y₂O₃ : CH₃COOH) to account for acetic acid volatility during heating.
  • Solvent system : Equal volumes of glacial acetic acid and deionized water (1:1 v/v) to maintain acidity while preventing premature crystallization.
  • Temperature : Boiling point (~118°C) to facilitate dissolution and reaction completion.

Procedure

  • Mixing : Y₂O₃ is gradually added to the boiling acetic acid-water mixture with continuous stirring (60–80 rpm) to prevent foam formation.
  • Cooling : Post-reaction, the solution is cooled to 110–125°C for crystallization initiation.
  • Crystallization : Natural cooling to <50°C yields crystalline product, followed by filtration and centrifugal dehydration.

Yield and Purity

  • Yield : >95% under optimized conditions.
  • Purity : ≥99.9% by elemental analysis, with residual Y₂O₃ <0.1%.

Synthesis from Yttrium Hydroxide

Alternative routes utilize Y(OH)₃ as the yttrium source, particularly for laboratory-scale synthesis:

Reaction Equation

$$ Y(OH)3 + 3CH3COOH \rightarrow Y(CH3COO)3 \cdot H2O + 2H2O $$

Process Overview

  • Reagents : Y(OH)₃ (99.99% purity) and excess acetic acid (≥99%).
  • Conditions : Reflux at 80°C for 6–8 hours to ensure complete ligand exchange.
  • Workup : Vacuum evaporation followed by recrystallization in ethanol-water (3:1).

Advantages

  • Avoids high-temperature boiling, reducing energy consumption.
  • Suitable for small-scale synthesis with minimal equipment.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability while maintaining product consistency:

Key Modifications

  • Batch reactors : Equipped with automated stirring and temperature control to handle 100–500 kg batches.
  • Crystallization control : Forced cooling systems (10°C/hr) to enhance crystal size uniformity.
  • Purification : Multi-stage washing with ethanol to remove residual acetic acid.

Quality Control Metrics

Parameter Specification Method
Yttrium content 24.0–30.0% Complexometric titration
Water solubility ≥50 g/L (25°C) Gravimetric analysis
Loss on drying ≤0.5% TGA

Advanced Purification Techniques

Post-synthesis purification ensures compliance with high-purity standards (e.g., 99.9% for electronic applications):

Recrystallization

  • Solvent system : Ethanol-water (4:1) at 60°C.
  • Yield loss : <5% per cycle.

Chromatographic Methods

  • Ion-exchange resins : Dowex 50WX8 to remove trace metal impurities (Fe³⁺, Cu²⁺).
  • Efficiency : Reduces impurity levels from 500 ppm to <10 ppm.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, yttrium(3+) salt, monohydrate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water to form yttrium hydroxide and acetic acid.

    Complexation: It can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA) and other chelating agents.

    Thermal Decomposition: Upon heating, it decomposes to form yttrium oxide and acetic acid.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Yttrium hydroxide and acetic acid.

    Complexation: Various yttrium-ligand complexes.

    Thermal Decomposition: Yttrium oxide and acetic acid.

Scientific Research Applications

Scientific Research Applications

Acetic acid, yttrium(3+) salt has several notable applications in scientific research:

Chemistry

  • Precursor for Yttrium Compounds: It is used in the synthesis of various yttrium-based compounds such as yttrium oxides and fluorides. These compounds are crucial in materials science and catalysis.
  • Complexation Reactions: The compound can form complexes with various ligands, enhancing its utility in chemical synthesis.

Biology

  • Biological Interactions: Yttrium compounds are studied for their interactions with biological systems. Research has shown that they can play a role in understanding the behavior of rare earth elements in biological contexts .

Medicine

  • Medical Imaging and Cancer Treatment: Yttrium-based compounds are utilized in radiopharmaceuticals for medical imaging and targeted cancer therapies. For instance, yttrium-90 is a radioisotope used in cancer treatment due to its ability to emit beta radiation .

Industry

  • Advanced Materials Production: Acetic acid, yttrium(3+) salt is employed in the production of phosphors for display screens and ceramics used in high-temperature applications . Its thermal stability makes it suitable for various industrial processes.

Data Table: Applications Overview

Application AreaSpecific Use CasesNotes
ChemistryPrecursor for yttrium compoundsEssential for material synthesis
BiologyStudy of biological interactionsImportant for understanding rare earth elements
MedicineMedical imaging and cancer treatmentUtilizes yttrium isotopes for therapeutic purposes
IndustryProduction of phosphors and ceramicsHigh thermal stability enhances performance

Case Study 1: Yttrium Compounds in Medical Imaging

Yttrium-90, derived from yttrium acetate, has been extensively studied for its application in targeted therapy for liver cancer. Clinical trials have demonstrated its efficacy in reducing tumor size while minimizing damage to surrounding healthy tissues .

Case Study 2: Synthesis of Advanced Materials

Research published by the Royal Society of Chemistry highlighted a green synthetic protocol utilizing acetic acid to produce advanced materials with improved properties for optoelectronic applications. This method showcased the versatility of acetic acid, yttrium(3+) salt as a catalyst .

Mechanism of Action

The mechanism of action of acetic acid, yttrium(3+) salt, monohydrate involves its ability to form complexes with various ligands and its thermal decomposition properties. The yttrium ion (Y3+) can interact with different molecular targets, including biological molecules and other chemical species. The pathways involved in these interactions depend on the specific application and the nature of the ligands or reactants involved .

Comparison with Similar Compounds

Notes

  • Discrepancies in CAS Numbers: Multiple CAS entries (e.g., 304675-69-2 vs. 23363-14-6) may reflect differences in hydration states or supplier-specific nomenclature .
  • Synthesis Optimization : Yttrium citrate studies highlight pH and temperature dependencies for acetate analogs, suggesting synthesis at neutral pH and 60–80°C for high yields .

Biological Activity

Acetic acid, yttrium(3+) salt, monohydrate (commonly referred to as yttrium(III) acetate) is a compound of significant interest in various fields, including materials science, catalysis, and biological applications. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Yttrium(III) acetate has the molecular formula C6H11O7YC_6H_{11}O_7Y and a molecular weight of approximately 266.06 g/mol. It appears as a white crystalline powder and is soluble in water and mineral acids . The compound is often utilized in nanoparticle synthesis and as a catalyst in organic reactions.

Antimicrobial Properties

Research indicates that yttrium-based compounds exhibit notable antimicrobial activity. Yttrium(III) acetate has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For example, studies have shown that yttrium oxide nanoparticles derived from yttrium(III) acetate possess significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular functions in bacteria.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on mammalian cell lines to evaluate the safety profile of yttrium(III) acetate. In vitro studies using kidney cell lines (e.g., MDCK and Caki-2) demonstrated that while high concentrations of yttrium nanoparticles could induce cytotoxic effects, lower concentrations were relatively safe for normal cells . This duality suggests potential therapeutic applications where yttrium compounds can selectively target cancer cells while sparing healthy tissues.

Case Studies

  • Nanoparticle Synthesis : Yttrium(III) acetate has been employed in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles. These nanoparticles have shown promise in biomedical imaging and drug delivery due to their unique optical properties and biocompatibility .
  • Anticancer Applications : A study reported that yttrium oxide nanoparticles synthesized from yttrium(III) acetate exhibited selective toxicity against renal cancer cells while maintaining low toxicity towards normal kidney cells . This selectivity is crucial for developing targeted cancer therapies.

Research Findings

Recent studies have highlighted the potential of yttrium(III) acetate in various applications:

  • Catalytic Activity : Yttrium salts have been shown to act as effective catalysts in organic reactions, enhancing reaction rates and selectivity .
  • Biocompatibility : The biocompatibility of yttrium-based nanoparticles makes them suitable for use in drug delivery systems and tissue engineering applications .
  • Antimicrobial Activity : The incorporation of yttrium nanoparticles into dental materials has been explored to reduce bacterial colonization on orthodontic appliances, potentially preventing enamel demineralization caused by bacteria like Streptococcus mutans .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for acetic acid, yttrium(3+) salt, monohydrate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves reacting yttrium oxide (Y₂O₃) with glacial acetic acid in aqueous media under controlled pH (4–5) and temperature (60–80°C). The monohydrate form crystallizes upon slow evaporation. Key parameters include stoichiometric ratios (e.g., 1:3 Y:acetic acid), solvent purity, and drying conditions to prevent hydrate phase changes .
  • Validation : X-ray diffraction (XRD) confirms the monoclinic crystal structure (space group P2₁/c), while thermogravimetric analysis (TGA) verifies the monohydrate composition by mass loss at ~100–120°C .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • FT-IR : Identifies acetate ligand coordination via asymmetric COO⁻ stretches at ~1550 cm⁻¹ and symmetric stretches at ~1420 cm⁻¹.
  • XRD : Resolves the lattice parameters (e.g., a = 9.42 Å, b = 12.75 Å, c = 8.93 Å) and confirms phase purity .
  • Elemental Analysis : Quantifies Y³⁺ content (theoretical: ~33.8 wt%) via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact its use in solution-phase reactions?

  • Data : The compound is sparingly soluble in water (<1 g/L at 25°C) but dissolves in polar aprotic solvents like dimethylformamide (DMF) or acetic acid. Solubility increases with temperature, but hydrolysis risks arise in acidic media (pH < 3) .

Advanced Research Questions

Q. How does the thermal decomposition pathway of acetic acid, yttrium(3+) salt, monohydrate vary under inert vs. oxidative atmospheres?

  • TGA/DSC Findings :

  • Inert (N₂) : Dehydration occurs at 100–120°C (mass loss ~6.7%, matching monohydrate). Further decomposition (250–400°C) yields Y₂O₃ and CO₂.
  • Oxidative (Air) : Additional exothermic peaks at 300–350°C correlate with acetate ligand oxidation, forming intermediate carbonates (e.g., Y₂(CO₃)₃) before final Y₂O₃ .

Q. What strategies resolve contradictions in reported crystallographic data for yttrium-acetate complexes?

  • Approach :

  • Rietveld Refinement : Addresses discrepancies in lattice parameters by refining XRD data against known structural models.
  • Synchrotron XRD : Enhances resolution for low-crystallinity samples. For example, studies show variations in hydration states (mono- vs. tetrahydrate) depend on synthesis humidity .

Q. How does the coordination environment of Y³⁺ in this compound influence its catalytic activity in organic transformations?

  • Mechanistic Insight : The Y³⁺ center adopts an 8-coordinate geometry, bonding with acetate ligands and water. This Lewis acidity facilitates catalysis in esterification and cross-coupling reactions. Kinetic studies show turnover frequencies (TOFs) correlate with acetate ligand lability .

Q. What environmental and safety protocols are critical when handling yttrium-acetate compounds?

  • Safety Measures :

  • PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact.
  • Waste Disposal : Neutralize acidic residues before disposal. Regulatory guidelines (e.g., EPA) classify yttrium compounds as low toxicity but mandate containment to prevent aquatic release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.